molecular formula C9H11N3 B3052950 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4919-21-5

3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3052950
CAS No.: 4919-21-5
M. Wt: 161.2 g/mol
InChI Key: AHLKDILPLOWWEB-UHFFFAOYSA-N
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Description

3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with ethyl and methyl substituents at the 3 and 8 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced triazolopyridine derivatives.

Scientific Research Applications

3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl and methyl groups at the 3 and 8 positions, respectively, can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

4919-21-5

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

3-ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C9H11N3/c1-3-8-10-11-9-7(2)5-4-6-12(8)9/h4-6H,3H2,1-2H3

InChI Key

AHLKDILPLOWWEB-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1C=CC=C2C

Canonical SMILES

CCC1=NN=C2N1C=CC=C2C

Origin of Product

United States

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